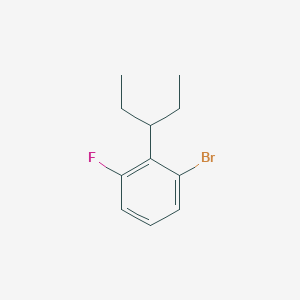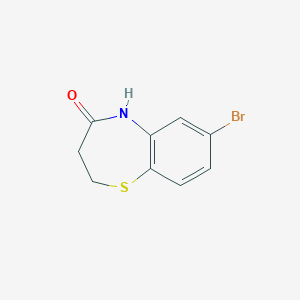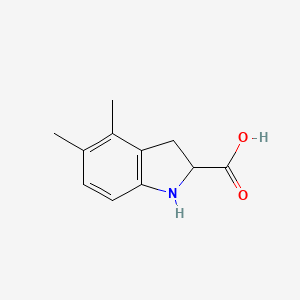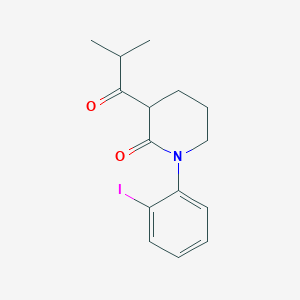
4-Cyclopropyl-2-(iodomethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-(iodomethyl)oxolane is a chemical compound with the molecular formula C₈H₁₃IO. It is an oxolane derivative characterized by the presence of a cyclopropyl group and an iodomethyl group attached to the oxolane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(iodomethyl)oxolane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylmethyl alcohol with iodine in the presence of a base, such as potassium carbonate, to form the iodomethyl intermediate. This intermediate then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclopropylmethyl oxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-Cyclopropyl-2-(azidomethyl)oxolane, while oxidation with potassium permanganate could produce 4-Cyclopropyl-2-(hydroxymethyl)oxolane .
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive under certain conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-5-(iodomethyl)oxolane: Similar in structure but with the iodomethyl group at a different position on the oxolane ring.
Cyclopropylmethyl oxolane: Lacks the iodomethyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the cyclopropyl and iodomethyl groups makes it a versatile intermediate in organic synthesis, offering opportunities for the development of novel compounds with diverse functionalities .
Propiedades
Fórmula molecular |
C8H13IO |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C8H13IO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5H2 |
Clave InChI |
MTLLOERBLMHOJA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC(OC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)


![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)






